molecular formula C10H14N2O B1518850 3-(2-aminophenyl)-N-methylpropanamide CAS No. 1018506-37-0

3-(2-aminophenyl)-N-methylpropanamide

Cat. No.: B1518850
CAS No.: 1018506-37-0
M. Wt: 178.23 g/mol
InChI Key: SXGFVJFXFLKIKN-UHFFFAOYSA-N
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Description

3-(2-Aminophenyl)-N-methylpropanamide is an organic compound with the molecular formula C₁₂H₁₄N₂O. It is a derivative of phenylalanine and contains an amine group attached to the benzene ring, making it an important compound in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-aminophenylacetic acid and methylamine.

  • Reaction Conditions: The reaction involves the amidation of 2-aminophenylacetic acid with methylamine under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol at a temperature of 50-70°C.

  • Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts to speed up the reaction and improve efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form various oxidized products, such as nitro derivatives.

  • Reduction: Reduction reactions can convert the amide group to an amine, resulting in the formation of 3-(2-aminophenyl)-N-methylpropanamine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and various alkyl halides are employed.

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: 3-(2-aminophenyl)-N-methylpropanamine.

  • Substitution: Various substituted amides and amines.

Scientific Research Applications

3-(2-Aminophenyl)-N-methylpropanamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound is studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as neurological disorders and inflammation.

  • Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

3-(2-Aminophenyl)-N-methylpropanamide is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: 3-(2-aminophenyl)acetic acid, 3-(2-aminophenyl)-2-propyn-1-ol, and (2E)-3-(2-aminophenyl)acrylaldehyde.

  • Uniqueness: Unlike these compounds, this compound contains a methyl group on the nitrogen atom, which can influence its chemical reactivity and biological activity.

Biological Activity

3-(2-Aminophenyl)-N-methylpropanamide, also known by its chemical formula C10H14N2O, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an amine and amide functional group, contributing to its unique chemical properties. Its molecular weight is approximately 178.23 g/mol, and it is characterized by a propanamide backbone with a 2-aminophenyl substituent, which enhances its interaction capabilities within biological systems.

Target Interaction:
The primary biological target of this compound is the Folate Receptor Alpha (FolRa) . This receptor is often overexpressed in various cancer cells, making it a significant target for drug development aimed at selectively delivering therapeutic agents to tumor cells.

Mode of Action:
The compound interacts with FolRa through a mechanism involving tubulin dynamics, suggesting that it may disrupt cancer cell division processes. The amine group within the structure facilitates conjugation with various linkers, enhancing drug delivery systems targeting cancer cells.

Biological Activity and Applications

Research indicates that this compound exhibits notable biological activity, particularly in:

  • Antitumor Activity: The compound's interaction with FolRa suggests potential applications in cancer therapy. It may be effective in delivering cytotoxic agents selectively to tumor cells that overexpress this receptor.
  • Neurological Effects: Similar compounds have been studied for their antidepressant properties, indicating that this compound may also have implications in treating neurological disorders.

Case Studies and Experimental Data

  • Anticancer Studies:
    • In vitro studies have shown that compounds similar to this compound exhibit varying degrees of cytotoxicity against cancer cell lines such as HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia). For instance, related compounds demonstrated IC50 values ranging from 0.071 μM to 0.164 μM compared to doxorubicin .
  • Structure-Activity Relationship (SAR):
    • The SAR studies reveal that substituents significantly impact the biological activity of related compounds. Electron-donating groups enhance activity, while electron-withdrawing groups tend to reduce it .
Compound NameMolecular FormulaKey Features
3-(3-aminophenyl)-N,N-dimethylpropanamideC11H16N2OPotential antidepressant properties
3-(4-aminophenyl)-N-methylpropanamideC10H14N2OVariation in amino group position; potential antitumor activity
N-(3-aminophenyl)-2-methylpropanamideC10H14N2OSimilar functionality; used in studies related to cancer treatment

Safety Considerations

Due to the lack of comprehensive safety data, handling of this compound should follow standard laboratory safety protocols, including the use of gloves and eye protection.

Properties

IUPAC Name

3-(2-aminophenyl)-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-10(13)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGFVJFXFLKIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651606
Record name 3-(2-Aminophenyl)-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018506-37-0
Record name 3-(2-Aminophenyl)-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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